molecular formula C8H6BrNO B13662323 5-Bromo-3-methylbenzo[c]isoxazole

5-Bromo-3-methylbenzo[c]isoxazole

Cat. No.: B13662323
M. Wt: 212.04 g/mol
InChI Key: SHNGSCOYHXNJPP-UHFFFAOYSA-N
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Description

5-Bromo-3-methylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a bromine atom at the 5-position and a methyl group at the 3-position makes this compound unique. It is used in various fields, including medicinal chemistry and material science, due to its diverse chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-3-methylbenzo[c]isoxazole can be synthesized through several methods. One common method involves the cyclization of 3-bromo-2-methylphenylhydroxylamine with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of microwave-assisted techniques to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylbenzo[c]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylbenzo[c]isoxazole involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors. The bromine atom and the isoxazole ring play crucial roles in binding to the active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylbenzo[c]isoxazole
  • 5-Chloro-3-methylbenzo[c]isoxazole
  • 5-Bromo-3-ethylbenzo[c]isoxazole

Uniqueness

5-Bromo-3-methylbenzo[c]isoxazole is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-bromo-3-methyl-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-7-4-6(9)2-3-8(7)10-11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNGSCOYHXNJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NO1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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